molecular formula C6H10N4O2 B1607798 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione CAS No. 50376-99-3

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione

Cat. No.: B1607798
CAS No.: 50376-99-3
M. Wt: 170.17 g/mol
InChI Key: XXUGJMGVSIRHFO-UHFFFAOYSA-N
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Description

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione: is a chemical compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring substituted with two 1-methylhydrazino groups at the 3 and 4 positions. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with methylhydrazine. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The hydrazino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern with 1-methylhydrazino groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclobutene ring also contributes to its unique properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGJMGVSIRHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=O)C1=O)N(C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370771
Record name 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50376-99-3
Record name 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Reactant of Route 2
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Reactant of Route 3
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Reactant of Route 4
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Reactant of Route 5
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Reactant of Route 6
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione

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